molecular formula C12H12N2O B580476 3-(2-Methoxyphenyl)pyridin-4-amine CAS No. 1343839-05-3

3-(2-Methoxyphenyl)pyridin-4-amine

Cat. No.: B580476
CAS No.: 1343839-05-3
M. Wt: 200.241
InChI Key: CKUAGPIJGSWUDA-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)pyridin-4-amine ( 1343839-05-3) is an organic compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . This chemical is offered with a typical purity of 95% and is intended for research purposes exclusively . It is not approved for human or veterinary diagnostic or therapeutic applications. As a small molecule featuring both pyridinamine and methoxyphenyl motifs, this compound serves as a valuable building block in medicinal chemistry and materials science research. While specific biological data for this compound is not fully documented in the available literature, its structure suggests potential as an intermediate in the synthesis of more complex molecules. For instance, research into structurally related thieno[3,2-d]pyrimidin-4-amine compounds has demonstrated significant antiproliferative activity against human colorectal cancer cell lines, highlighting the therapeutic potential of this class of molecules . Furthermore, similar compounds containing methoxyphenyl and pyridine subunits are investigated for their photophysical properties and halochromic behavior, enabling applications in pH-sensitive sensors and solid-state emissive materials . Researchers exploring novel bioactive agents or advanced organic materials may find this compound particularly useful. Proper handling procedures should be observed, and the material should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

3-(2-methoxyphenyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-12-5-3-2-4-9(12)10-8-14-7-6-11(10)13/h2-8H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUAGPIJGSWUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60734697
Record name 3-(2-Methoxyphenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343839-05-3
Record name 3-(2-Methoxyphenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of 3-(2-Methoxyphenyl)pyridin-4-amine in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

While one-dimensional (¹H and ¹³C) NMR provides initial data, two-dimensional (2D) NMR experiments are indispensable for assembling the complete structural puzzle. For this compound, a combination of homonuclear and heteronuclear correlation experiments would be employed to assign all proton and carbon signals unequivocally.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would reveal the connectivity within the pyridinamine and the methoxyphenyl ring systems separately. For instance, it would show correlations between H-5 and H-6 on the pyridine (B92270) ring and among the four adjacent protons (H-3' to H-6') on the methoxyphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This allows for the unambiguous assignment of carbon signals that have protons bonded to them.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds. This technique provides the key data to connect the two aromatic rings. A critical correlation would be observed between the pyridine proton at H-2 and the phenyl carbon C-1', confirming the linkage between the two rings. Other key HMBC correlations would link the methoxy (B1213986) protons to the C-2' carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. For this compound, NOESY could reveal through-space proximity between the methoxy group's protons and the H-3' proton on the phenyl ring, helping to confirm the conformation of the molecule in solution.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts, which are assigned based on established principles and data from analogous structures.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
Pyridine C-2~8.1~150H-6, H-3'
Pyridine C-3-~125H-2, H-5
Pyridine C-4-~155H-2, H-5, H-6
Pyridine C-5~6.7~108H-6, H-2
Pyridine C-6~8.0~148H-5
Phenyl C-1'-~128H-2, H-6'
Phenyl C-2'-~156H-3', OCH₃
Phenyl C-3'~7.0~111H-4', H-5'
Phenyl C-4'~7.3~129H-3', H-5'
Phenyl C-5'~7.0~121H-4', H-6'
Phenyl C-6'~7.4~131H-5'
Methoxy (-OCH₃)~3.8~55C-2'
Amine (-NH₂)~5.5 (broad)-C-4, C-3, C-5

Note: Chemical shifts are highly dependent on the solvent and experimental conditions. These are predicted values.

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing the compound in its solid form. Unlike solution NMR, which provides averaged information due to molecular tumbling, ssNMR can differentiate between different solid forms, such as polymorphs (different crystal structures) or between crystalline and amorphous states. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) would provide insight into the local chemical environment in the solid state. The number of distinct signals in the ssNMR spectrum corresponds to the number of crystallographically inequivalent atoms in the crystal lattice, making it a valuable tool for studying polymorphism.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and can provide structural information through analysis of its fragmentation patterns.

ESI-HRMS is the definitive method for confirming the elemental composition of this compound. This soft ionization technique typically forms the protonated molecular ion, [M+H]⁺. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically within 5 ppm), the molecular formula can be unequivocally determined.

ParameterTheoretical Value
Molecular FormulaC₁₂H₁₂N₂O
Exact Mass200.09496
[M+H]⁺ Ion FormulaC₁₂H₁₃N₂O⁺
[M+H]⁺ Exact Mass201.10224

A measured m/z of 201.1022 ± 0.0010 would confirm the molecular formula C₁₂H₁₂N₂O.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It serves as an excellent tool to assess the purity of a sample. For this compound, a single sharp peak in the gas chromatogram would indicate a high degree of purity. The mass spectrometer, typically using a hard ionization technique like Electron Ionization (EI), provides a fragmentation pattern that acts as a molecular fingerprint. Analysis of these fragments helps to corroborate the proposed structure.

m/z (relative intensity)Proposed Fragment Ion StructureFragment Lost
200 (M⁺, high)[C₁₂H₁₂N₂O]⁺˙ (Molecular Ion)-
185 (moderate)[M - CH₃]⁺∙CH₃
171 (low)[M - CHO]⁺∙CHO
169 (moderate)[M - OCH₃]⁺∙OCH₃
121 (moderate)[C₇H₅NO]⁺˙ (Methoxyphenyl fragment)C₅H₇N₂
94 (high)[C₅H₆N₂]⁺˙ (Aminopyridine fragment)C₇H₆O

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the vibrational modes of a molecule, providing direct information about the functional groups present. Infrared (IR) and Raman spectroscopy are complementary techniques that offer a comprehensive vibrational profile of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the molecule's vibrational transitions. It is particularly sensitive to polar functional groups. The IR spectrum of this compound would show characteristic bands confirming the presence of the amine (N-H), aromatic rings (C-H and C=C), and the aryl ether (C-O) functionalities.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is highly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy for characterizing the aromatic ring structures.

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H Stretch (Amine, symmetric & asymmetric)3450 - 3250 (two bands)Weak
C-H Stretch (Aromatic)3100 - 3000Strong
C-H Stretch (Methyl)2980 - 2850Moderate
C=N, C=C Stretch (Pyridine & Phenyl rings)1620 - 1450Strong
N-H Bend (Amine scissoring)1650 - 1580Weak
C-O-C Stretch (Aryl ether, asymmetric)1275 - 1200Moderate
C-N Stretch (Aryl amine)1335 - 1250Moderate

X-ray Diffraction (XRD) Techniques for Crystalline Structure Determination

X-ray diffraction is a cornerstone technique for determining the three-dimensional atomic arrangement within a crystalline solid. By analyzing the pattern of diffracted X-rays, researchers can deduce detailed information about bond lengths, bond angles, and crystal packing.

Single-Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration and Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of a crystalline compound. A single, high-quality crystal is irradiated with an X-ray beam, and the resulting diffraction pattern is collected and analyzed. This analysis yields a detailed model of the electron density within the crystal, from which the exact positions of atoms can be determined.

For a novel compound like this compound, SC-XRD would provide unambiguous proof of its chemical identity and connectivity. Furthermore, it would reveal the molecule's conformation, including the dihedral angle between the pyridinyl and methoxyphenyl rings. The analysis also details how individual molecules pack together in the crystal lattice, identifying intermolecular interactions such as hydrogen bonds or π-stacking that stabilize the solid-state structure. Without an experimental study, specific data such as the crystal system, space group, and unit cell dimensions for this compound remain unknown.

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Analysis

Powder X-ray diffraction is a rapid, non-destructive technique used to analyze a polycrystalline sample. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of tiny, randomly oriented crystallites. The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase.

PXRD is crucial for assessing the phase purity of a bulk sample, ensuring that it consists of a single crystalline form and is not contaminated with other phases or starting materials. It is also the primary tool for studying polymorphism—the ability of a compound to exist in multiple different crystal structures. Different polymorphs can have distinct physical properties, and identifying them is critical in materials science and pharmaceutical development. A PXRD study on this compound would be necessary to characterize its bulk material and investigate potential polymorphic forms, but no such study has been published.

Elemental Analysis (CHNS) for Purity and Stoichiometry

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The compound is combusted under controlled conditions, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantitatively measured.

This analysis is used to verify the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed molecular formula (C₁₂H₁₂N₂O for this compound). A close match between the experimental and theoretical values provides strong evidence for the compound's identity and high purity. This foundational data is not available in the literature for this compound.

Reactivity and Derivatization Chemistry of 3 2 Methoxyphenyl Pyridin 4 Amine

Reactions at the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring of 3-(2-methoxyphenyl)pyridin-4-amine is a key site for chemical reactions. Its basicity and ability to coordinate with metals are fundamental to its reactivity profile.

N-Alkylation and N-Acylation Reactions

The pyridine nitrogen can undergo N-alkylation with alkyl halides, a common reaction for pyridine derivatives. For instance, the methylation of a related triazole derivative containing a 2-methoxyphenyl and a pyridin-4-yl moiety has been observed during metabolism studies, forming a quaternary ammonium (B1175870) salt. zsmu.edu.ua This suggests that the pyridine nitrogen in this compound is susceptible to alkylation.

N-acylation of the pyridine nitrogen is also a potential transformation, although less common than acylation of the exocyclic amino group. Acylation reactions are fundamental in organic synthesis for creating amides and related structures. acs.orgucl.ac.uknih.gov

N-Oxidation Reactions

The pyridine nitrogen can be oxidized to form an N-oxide. This transformation is a common reaction for pyridines and can significantly alter the electronic properties and reactivity of the molecule. For example, pyridine-oxide intermediates are utilized in multi-step syntheses to produce 4-aminopyridine (B3432731) derivatives. smolecule.com

Coordination with Metal Centers (Ligand Chemistry)

The pyridine nitrogen atom of this compound possesses a lone pair of electrons, enabling it to act as a ligand and coordinate with various metal centers. wikipedia.orgresearchgate.net Pyridine and its derivatives are well-known for forming stable complexes with a wide range of transition metals. wikipedia.orgresearchgate.netmdpi.comresearchgate.netmdpi.com The formation of these coordination compounds can lead to materials with interesting catalytic, electronic, or biological properties. ntnu.noiucr.org For instance, copper(II) and zinc(II) complexes with ligands containing pyridine moieties have been synthesized and characterized. mdpi.comresearchgate.net The geometry of these complexes can vary, including octahedral and tetrahedral arrangements. wikipedia.org The ability of the pyridine nitrogen to coordinate with metals is a crucial aspect of its chemistry, opening avenues for the development of novel metal-based catalysts and functional materials.

Reactions of the Primary Amino Group (-NH2)

The primary amino group at the 4-position of the pyridine ring is a versatile functional group that readily participates in a variety of chemical reactions. ucl.ac.uk

Amidation and Sulfonamidation Reactions

The primary amino group can react with carboxylic acids or their derivatives to form amides. This amidation reaction is a cornerstone of medicinal chemistry for the synthesis of new drug candidates. acs.orgucl.ac.uknih.gov For example, N-(4-methoxyphenyl) derivatives have been used in amidation reactions to create complex molecules with potential biological activity. nih.govresearchgate.net

Similarly, the amino group can react with sulfonyl chlorides to yield sulfonamides. The resulting N-[3-(2-methoxyphenyl)pyridin-4-yl]methanesulfonamide has been synthesized and characterized. nih.gov Sulfonamides are an important class of compounds in medicinal chemistry. google.comnih.govrsc.org

ReactantProductReaction Type
Carboxylic Acid/DerivativeAmideAmidation
Sulfonyl ChlorideSulfonamideSulfonamidation

Alkylation and Acylation of the Amine

The primary amino group can undergo N-alkylation with various alkylating agents. rsc.orggoogle.comresearchgate.net For example, the exocyclic amine of a related thieno[3,2-d]pyrimidin-4-amine (B90789) was alkylated using iodomethane (B122720) in the presence of a base. nih.gov This indicates that the primary amine of this compound can be similarly functionalized.

Acylation of the primary amine is another important transformation, leading to the formation of amides. This reaction is often used to introduce various functional groups onto the molecule. niscpr.res.inresearchgate.netnih.govresearchgate.net The acylation can be achieved using acyl chlorides or other activated carboxylic acid derivatives. niscpr.res.inresearchgate.net For example, 4-methoxyphenyl (B3050149) esters have been used as effective acylating agents for the selective N-terminal acylation of peptides. nih.gov

ReagentProduct TypeReaction Type
Alkyl HalideSecondary or Tertiary AmineN-Alkylation
Acyl Chloride/AnhydrideAmideN-Acylation

Diazotization and Subsequent Transformations (e.g., Sandmeyer, Balz-Schiemann)

The primary amino group at the C4 position of the pyridine ring is a key site for chemical modification, most notably through diazotization. This process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a reactive pyridine-4-diazonium salt intermediate. oaji.netwjebio.commnstate.edu This intermediate is often unstable and is used directly in subsequent reactions to introduce a variety of substituents onto the pyridine ring. mnstate.edu

Sandmeyer Reaction: The Sandmeyer reaction provides a versatile method for replacing the diazonium group with halides (Cl, Br) or a cyano group, using a copper(I) salt as a catalyst. mnstate.eduresearchgate.netorganic-chemistry.org For this compound, this would lead to the formation of 4-chloro-, 4-bromo-, or 4-cyano-3-(2-methoxyphenyl)pyridine. The reaction generally proceeds via a radical mechanism. thieme-connect.com While specific examples for this exact molecule are not prevalent in the literature, the reaction is a well-established protocol for a wide range of aromatic and heteroaromatic amines. researchgate.netthieme-connect.com

Balz-Schiemann Reaction: To introduce a fluorine atom, the Balz-Schiemann reaction is employed. wikipedia.org This reaction involves the formation of a diazonium tetrafluoroborate (B81430) salt, which upon thermal decomposition, yields the corresponding aryl fluoride. wikipedia.orgthieme-connect.de This method is a standard procedure for producing fluoroarenes from primary aromatic amines. wikipedia.org Innovations in this reaction include the use of other counterions like hexafluorophosphates (PF₆⁻) to potentially improve yields. wikipedia.org

Table 1: Potential Products from Diazotization Reactions

Reaction Name Reagents Potential Product
Sandmeyer (Chlorination) NaNO₂, HCl; CuCl 4-Chloro-3-(2-methoxyphenyl)pyridine
Sandmeyer (Bromination) NaNO₂, HBr; CuBr 4-Bromo-3-(2-methoxyphenyl)pyridine
Sandmeyer (Cyanation) NaNO₂, H⁺; CuCN 4-Cyano-3-(2-methoxyphenyl)pyridine
Balz-Schiemann HBF₄, heat 4-Fluoro-3-(2-methoxyphenyl)pyridine

Condensation Reactions to Form Schiff Bases and Heterocycles

The primary amino group of this compound can readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. ijarsct.co.inimist.ma This reaction involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. imist.ma These Schiff bases are versatile intermediates themselves and can be involved in the synthesis of various heterocyclic systems. oaji.netwjebio.com

For instance, the reaction of a substituted aminopyridine with various aldehydes can yield a series of Schiff bases. ijarsct.co.in These Schiff bases can then be used as precursors for further cyclization reactions. For example, a Schiff base derived from an acid hydrazide and a substituted benzaldehyde (B42025) can react with compounds like 2-aminobenzoic acid or 2-hydroxybenzoic acid to form complex heterocyclic structures such as quinazolinones and oxazines, respectively. oaji.netwjebio.com

Table 2: Examples of Condensation Reactions

Reactant 1 Reactant 2 Product Type
This compound Substituted Aldehyde/Ketone Schiff Base
Schiff Base Intermediate 2-Aminobenzoic acid derivative Quinazolinone derivative
Schiff Base Intermediate 2-Hydroxybenzoic acid derivative Oxazine derivative

Reactivity at the (2-Methoxyphenyl) Moiety

Electrophilic Aromatic Substitution (EAS) Regioselectivity

The 2-methoxyphenyl group is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy (B1213986) group (-OCH₃). The methoxy group is a strong ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para relative to itself. masterorganicchemistry.com

In the case of the 2-methoxyphenyl moiety, the positions available for substitution are C3, C4, C5, and C6. The C2 position is occupied by the methoxy group, and the C1 position is attached to the pyridine ring.

Para-position (C5): The position para to the methoxy group (C5) is electronically activated and sterically accessible.

Ortho-positions (C3 and C6): The positions ortho to the methoxy group (C3 and C6) are also electronically activated. However, the C3 position is adjacent to the bulky pyridine substituent, which may cause some steric hindrance. The C6 position is generally more accessible.

Therefore, electrophilic substitution is most likely to occur at the C5 (para) and C6 (ortho) positions. The exact ratio of products would depend on the specific electrophile and reaction conditions. For example, electrophilic substitution of selenium dioxide on o-anisidine (B45086) (2-methoxyaniline) can occur at the para position. beilstein-journals.org

Modifications and Transformations of the Methoxy Group

The methoxy group is a robust functional group, but it can be cleaved to reveal a phenol, which is a versatile synthetic handle for further reactions. This demethylation is a common transformation in organic synthesis.

Several reagents are known to cleave aryl methyl ethers:

Boron Tribromide (BBr₃): This is a powerful and widely used reagent for ether cleavage, often effective at or below room temperature. nih.govgvsu.educore.ac.ukcommonorganicchemistry.com The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. wikipedia.org

Pyridinium (B92312) Hydrochloride: Heating an aryl methyl ether with molten pyridinium hydrochloride is a classic, albeit harsh, method for demethylation. wikipedia.orgresearchgate.netresearchgate.net The reaction proceeds by protonation of the ether by the pyridinium ion, followed by nucleophilic attack of the chloride ion on the methyl group. wikipedia.org

Strong Protic Acids: Reagents like hydrobromic acid (HBr) or hydroiodic acid (HI) can also effect demethylation, usually at elevated temperatures. commonorganicchemistry.comwikipedia.org

The choice of reagent depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. tandfonline.com

Functionalization of the Pyridine Ring Carbon Atoms

Directed Metalation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. znaturforsch.com This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. harvard.edu

For this compound, both the amino group and the pyridine nitrogen can potentially act as directing groups. The amino group, particularly after protection (e.g., as a pivaloyl or Boc amide), is known to be an effective DMG. researchgate.net N-Boc-3-aminopyridine, for example, can be lithiated at the C4 position. nih.gov Similarly, 4-(pivaloylamino)pyridines undergo metalation exclusively at the C3 position. researchgate.net

The pyridine nitrogen itself can also direct metalation, although this can be complicated by nucleophilic addition of the organolithium reagent to the pyridine ring. harvard.edu The use of sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can mitigate this side reaction. znaturforsch.com The presence of the 3-(2-methoxyphenyl) substituent will sterically influence the approach of the base, likely favoring metalation at the less hindered C5 position. The coordination of the methoxy group's oxygen to the lithium reagent could also play a role in directing the metalation.

Once the pyridine ring is metalated, the resulting organolithium species can react with a wide range of electrophiles, allowing for the introduction of new functional groups at a specific position. znaturforsch.comnih.gov

Table 3: Potential Directed Metalation Outcomes

Directing Group (Proposed) Position of Metalation Potential Subsequent Reaction
Protected 4-amino group C5 Reaction with electrophiles (e.g., aldehydes, alkyl halides)
Pyridine Nitrogen / Methoxy Oxygen C2 or C5 Reaction with electrophiles

Further Cross-Coupling Reactions for Extended Conjugated Systems

The inherent structure of this compound, possessing both an amino group and a biaryl system, allows for further elaboration through various cross-coupling methodologies to construct extended π-conjugated systems. These larger aromatic structures are of significant interest in materials science and medicinal chemistry.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 3-aryl-4-aminopyridines, such as the title compound, the pyridine and phenyl rings can be further functionalized. For instance, if a halo-substituent were introduced onto the pyridine or the phenyl ring, Suzuki-Miyaura or Stille couplings could be employed to append additional aryl or heteroaryl groups. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst and a base to couple an organoboron reagent with a halide, has been successfully applied to various heterocyclic systems. For example, the coupling of 4-chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine with arylboronic acids demonstrates the feasibility of such transformations on related nitrogen-containing heterocycles. mdpi.com Similarly, the Buchwald-Hartwig amination allows for the coupling of the amino group with aryl halides, potentially leading to more complex triarylamine derivatives. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, the use of specific phosphine (B1218219) ligands can significantly influence the outcome of Pd-catalyzed cross-coupling reactions involving secondary alkylboron nucleophiles and aryl chlorides. acs.org

Furthermore, direct C-H activation/arylation reactions represent a more atom-economical approach to extending the conjugated system. Rhodium(III)-catalyzed C-H functionalization/cyclization reactions have been reported for N-arylpyridin-2-amines, suggesting that similar transformations could be possible for this compound, leading to the formation of fused polycyclic aromatic systems. rsc.org The development of novel catalyst systems, including those based on non-symmetric PCN pincer-type palladium complexes, continues to expand the scope of Hiyama cross-coupling reactions with various organosilanes, offering another avenue for the derivatization of the pyridine core. mdpi.com

The synthesis of extended π-conjugated systems, such as bis-3-aminoimidazo[1,2-a]pyridines, has been achieved through multi-component reactions, highlighting the potential for complex structures to be built from aminopyridine precursors. researchgate.net These reactions often involve the formation of new heterocyclic rings fused to the initial pyridine core.

Compound Name
This compound
4-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
N-Arylpyridin-2-amines
Bis-3-aminoimidazo[1,2-a]pyridines

Cyclization and Rearrangement Reactions Involving the Core Scaffold

The this compound scaffold is amenable to a variety of cyclization and rearrangement reactions, leading to the formation of novel heterocyclic systems. These transformations often exploit the nucleophilicity of the amino group and the electronic properties of the pyridine ring.

Intramolecular cyclization reactions can be initiated by functionalizing the ortho position of the phenyl ring or the C-2 or C-4 positions of the pyridine ring. For example, the introduction of a suitable electrophilic group could lead to a cyclization event involving the amino group, forming a fused five- or six-membered ring. The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones from appropriately substituted pyrimidines illustrates how a pre-functionalized ring can undergo cyclization to form a more complex heterocyclic system. nih.gov

Rearrangement reactions of related aminopyridine derivatives have also been documented. For instance, base-induced rearrangements of N-substituted isoxazolones bearing a nitropyridine group can lead to the formation of imidazo[1,2-a]pyridines and indoles. mdpi.com This suggests that under specific conditions, the pyridine ring in this compound could potentially undergo ring-opening and re-cyclization to yield isomeric structures. The Dimroth rearrangement is another relevant transformation, which has been observed in the synthesis of 2-amino-3-cyanopyridines, involving the conversion of a 2-imino-1,2-dihydropyridine intermediate into the more stable 2-aminopyridine (B139424) product. bohrium.com

Furthermore, reactions involving the furan (B31954) ring in furo[2,3-b]pyridines, which can undergo opening and rearrangement, provide a precedent for the potential reactivity of other heterocyclic systems fused to a pyridine ring. researchgate.net The cyclization of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides is another example of how a substituted aminopyridine can be a precursor to fused heterocyclic systems. researchgate.net The synthesis of various N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes often involves cyclization reactions with amino-substituted heterocycles, indicating another potential pathway for derivatizing the title compound. nih.gov

Based on a comprehensive search of available scientific literature, detailed computational and theoretical studies specifically focused on the chemical compound This compound are not present in the public domain. The requested in-depth data for the specified subsections—including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, Molecular Dynamics (MD) simulations, and Quantitative Structure-Reactivity Relationship (QSRR) descriptors—have not been published for this particular molecule.

While computational studies exist for structurally related compounds such as substituted aminopyridines and other methoxyphenyl derivatives researchgate.netresearchgate.nettandfonline.comnih.gov, this information cannot be used to generate a scientifically accurate article solely on this compound, as per the strict requirements of the request. The principles of scientific accuracy prevent the extrapolation of data from different molecules to create a speculative analysis for the target compound.

Therefore, it is not possible to provide the requested article with its detailed sections, subsections, and data tables without compromising factual integrity.

Computational and Theoretical Studies on 3 2 Methoxyphenyl Pyridin 4 Amine

Computational Descriptors for Structure-Reactivity Correlations (QSRR)

Prediction of Reaction Sites and Transition States

A fundamental aspect of understanding the chemical behavior of 3-(2-Methoxyphenyl)pyridin-4-amine would involve the prediction of its reactive sites. This is typically achieved through quantum chemical calculations, most notably Density Functional Theory (DFT). By calculating the molecular electrostatic potential (MEP) surface, researchers can identify the electron-rich and electron-deficient regions of the molecule.

For a molecule like this compound, one would expect the nitrogen atom of the pyridine (B92270) ring and the amine group to be electron-rich, indicating likely sites for electrophilic attack. Conversely, certain hydrogen atoms and regions of the aromatic rings may be identified as electron-deficient, suggesting susceptibility to nucleophilic attack.

Furthermore, computational methods are invaluable for elucidating reaction mechanisms by mapping the potential energy surface and identifying transition states. For instance, in a hypothetical reaction involving this compound, DFT calculations could model the energy changes as reactants approach and form products, pinpointing the high-energy transition state structure that represents the kinetic barrier to the reaction. This information is crucial for predicting reaction rates and understanding the feasibility of chemical transformations.

Correlations with Spectroscopic Parameters

Computational chemistry provides a powerful tool for interpreting and predicting spectroscopic data. For this compound, theoretical calculations of its nuclear magnetic resonance (NMR) and infrared (IR) spectra would be highly informative.

Using methods such as the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculated values can then be correlated with experimentally obtained spectra to confirm the molecular structure and assign specific resonances to individual atoms. Studies on related aromatic amines and pyridine derivatives have shown excellent linear correlations between theoretical and experimental chemical shifts.

Similarly, the vibrational frequencies of this compound can be computed. These theoretical frequencies, often scaled to account for systematic errors in the calculations, can be compared with experimental FT-IR and Raman spectra. This correlation aids in the assignment of vibrational modes to specific functional groups and motions within the molecule, providing a deeper understanding of its dynamic properties.

Table 1: Illustrative Example of Calculated vs. Experimental Spectroscopic Data for an Analogous Aromatic Amine

ParameterCalculated ValueExperimental Value
¹H NMR (δ, ppm) - NH₂4.524.60
¹³C NMR (δ, ppm) - C-NH₂145.8146.2
IR Frequency (cm⁻¹) - N-H stretch34503465

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical results for similar compounds.

Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Analysis for Intermolecular Forces

The solid-state packing and physical properties of a molecular crystal are governed by intermolecular forces. Non-Covalent Interaction (NCI) analysis and Hirshfeld surface analysis are two computational techniques used to visualize and quantify these interactions.

Hirshfeld Surface Analysis: Hirshfeld surface analysis provides a graphical representation of the space a molecule occupies in a crystal and maps the nature and relative importance of different intermolecular contacts. The surface is colored according to properties like d_norm, which highlights contacts shorter than the van der Waals radii. For this compound, this analysis would quantify the percentage contribution of various interactions, such as H···H, C···H, and N···H contacts, to the total Hirshfeld surface. The corresponding 2D fingerprint plots provide a detailed summary of these interactions. researchgate.net

Table 2: Illustrative Example of Hirshfeld Surface Contact Percentages for a Related Heterocyclic Compound

Interaction TypePercentage Contribution
H···H45.5%
C···H/H···C25.2%
N···H/H···N12.8%
O···H/H···O8.5%
Other8.0%

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical results for similar compounds. researchgate.net

Advanced Applications in Non Biological Chemical Science and Future Research Directions

Application as Ligands in Coordination Chemistry

The presence of both a pyridine (B92270) nitrogen atom and an exocyclic amino group allows 3-(2-Methoxyphenyl)pyridin-4-amine to function as a potentially effective ligand in coordination chemistry. Aminopyridine derivatives are well-established as versatile ligands capable of forming stable complexes with a wide array of transition metals. ekb.egresearchgate.netvot.pl The nitrogen atoms can act as electron-pair donors, enabling the molecule to chelate to a single metal center or bridge multiple metal ions. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is anticipated to follow established methodologies for aminopyridine ligands. Typically, this involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent like ethanol (B145695) or methanol, often with heating to facilitate the reaction. ekb.egresearchgate.net The resulting complexes can be isolated as solid precipitates and purified through recrystallization.

The characterization of these hypothetical complexes would rely on a suite of standard analytical techniques to elucidate their structure and bonding.

| Elemental Analysis | To confirm the stoichiometric ratio of metal to ligand. | The experimental percentages of C, H, and N would be compared against the calculated values for the proposed complex formula. mdpi.com |

Studies on related aminopyridine Schiff base complexes have successfully used these methods to confirm the formation of mononuclear or binuclear structures with various geometries. researchgate.netmdpi.com For instance, extremely bulky aminopyridinate ligands have been used to create both dimeric and monomeric lithium complexes, demonstrating the structural versatility of this class of compounds. mdpi.com

Catalytic Applications of Metal-3-(2-Methoxyphenyl)pyridin-4-amine Complexes

Metal complexes derived from aminopyridine and related N-heterocyclic ligands are of significant interest for their catalytic activities. ekb.egvot.pl These complexes can catalyze a variety of organic transformations, including oxidation, hydrogenation, and carbon-carbon bond-forming reactions. cmu.edunih.gov

The catalytic potential of metal-3-(2-Methoxyphenyl)pyridin-4-amine complexes would be influenced by several factors:

The Metal Center: The choice of metal (e.g., copper, palladium, iron, ruthenium) determines the types of reactions that can be catalyzed.

The Ligand Environment: The steric and electronic properties imparted by the this compound ligand can fine-tune the catalyst's activity and selectivity. The 2-methoxyphenyl group, in particular, could influence the catalyst's pocket size and electronic density at the metal center.

Reaction Conditions: Temperature, pressure, and the choice of solvent play crucial roles in catalytic performance.

For example, iron complexes with pyridine-based pincer ligands have shown efficacy in the hydrogenation of ketones. cmu.edu Similarly, copper(II) complexes of Schiff bases derived from 2-aminopyridine (B139424) have been used as effective catalysts for Claisen-Schmidt condensation reactions, achieving high product yields. mdpi.com It is plausible that complexes of this compound could serve as catalysts in similar transformations, with the potential for novel reactivity or selectivity patterns.

Exploration in Materials Science

The rigid, π-conjugated structure of this compound makes it an attractive building block for the synthesis of advanced functional materials.

Precursors for Polymeric Materials and Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tuneable properties. ustc.edu.cn They are constructed from organic building blocks (linkers) that are connected by strong covalent bonds. The properties of COFs, such as porosity, stability, and functionality, are directly determined by the geometry and chemical nature of the linkers used in their synthesis.

Molecules containing multiple amine or aldehyde groups are common linkers for constructing COFs through the formation of imine bonds. nih.gov Given that this compound possesses two distinct nitrogen-containing functional groups (the pyridine N and the amino -NH₂), it could potentially serve as a linker in the synthesis of novel COFs. By reacting it with multi-aldehyde linkers, it could be incorporated into 2D or 3D frameworks. The inclusion of the pyridine and methoxyphenyl moieties within the COF structure could imbue the material with specific properties, such as selective gas adsorption, catalytic activity, or affinity for metal ions. nih.govchemmethod.com

Development of Organic Electronic and Photonic Materials

Organic molecules with extended π-conjugation are the foundation of organic electronics and photonics, finding use in devices like organic light-emitting diodes (OLEDs), organic solar cells, and thin-film transistors. google.com The electronic properties of these materials, such as their HOMO/LUMO energy levels and charge transport characteristics, can be precisely tuned through chemical synthesis.

The structure of this compound contains several key features relevant to this field:

An extended π-system across the two aromatic rings.

An electron-donating amino group.

An electron-donating methoxy (B1213986) group.

The presence of electron-donating groups like methoxy on phenyl rings has been shown to be favorable for charge transport properties in hole-transporting materials. cmu.edu Furthermore, aminopyridine derivatives have been investigated for their optical properties, including fluorescence, which is essential for light-emitting applications. tandfonline.com Therefore, this compound and polymers derived from it could be explored as hole-transport materials, electron-blocking materials, or as components in fluorescent emitters for optoelectronic devices. google.com Related oxadiazole derivatives containing methoxyphenyl and pyridyl groups have been noted for their potential in organic electronics and photonics. iucr.org

Chemical Sensing Applications (e.g., for specific analytes, metal ions)

Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte, such as a metal ion, through a change in their fluorescence properties (e.g., intensity or wavelength). Aminopyridine derivatives have emerged as a promising class of fluorophores for this purpose. researchgate.netmdpi.com Their nitrogen atoms can effectively coordinate with metal cations, and this binding event can perturb the molecule's electronic structure, leading to a detectable optical response. mdpi.commdpi.com

2-aminopyridine-based fluorescent compounds have been shown to act as selective "switch-off" sensors for Fe³⁺ and Hg²⁺ ions. researchgate.net Similarly, a Schiff base derived from 3-aminopyridine (B143674) has been demonstrated as a sensor for Cu(II), Al(III), and Fe(III). mdpi.com The sensing mechanism typically relies on the chelation of the metal ion by the ligand, which can lead to fluorescence quenching via charge transfer or enhancement by restricting intramolecular rotation.

This compound possesses the necessary features to act as a chemosensor:

Binding Sites: The pyridine nitrogen and the amino group provide a bidentate chelation site for metal ions.

Fluorophore Core: The bi-aryl π-system can provide the necessary fluorescence.

Modulating Group: The methoxyphenyl substituent can influence the electronic properties of the fluorophore and the selectivity of the binding pocket.

Therefore, future research could focus on investigating the fluorescence response of this compound in the presence of various metal ions to develop new, selective, and sensitive chemical sensors for environmental or industrial monitoring. mdpi.com

Supramolecular Chemistry and Self-Assembly Studies

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The specific functional groups within this compound make it an excellent candidate for forming ordered, self-assembling structures. The primary amine (-NH2) group and the pyridine nitrogen atom are potent hydrogen bond donors and acceptors, respectively. These sites can engage in robust and directional hydrogen bonding, a fundamental interaction for guiding molecular self-assembly. sci-hub.se

For instance, studies on structurally related compounds, such as N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, have demonstrated the formation of extended, rod-like dimeric structures and layered arrangements in the solid state, driven by strong N-H···N hydrogen bonds. iucr.org Similarly, research on salts of 4-(2-methoxyphenyl)piperazin-1-ium highlights the critical role of N-H···O and C-H···π interactions in creating complex supramolecular networks, including chains, sheets, and three-dimensional frameworks. researchgate.net

The aromatic phenyl and pyridine rings in this compound can participate in π-π stacking interactions, further stabilizing supramolecular architectures. The methoxy group (-OCH3) can also act as a hydrogen bond acceptor. The interplay of these various non-covalent forces can lead to the formation of intricate and predictable supramolecular synthons, which are key to crystal engineering and the design of materials with specific topologies. sci-hub.se Hirshfeld surface analysis is a computational tool that can be employed to visualize and quantify these intermolecular contacts, as demonstrated in studies of other complex heterocyclic systems. iucr.org

Table 1: Potential Non-Covalent Interactions in the Self-Assembly of this compound

Interaction TypeParticipating GroupsPotential Supramolecular Motif
Hydrogen BondingAmino group (donor) and Pyridine Nitrogen (acceptor)Chains, Dimers, Rings
Hydrogen BondingAmino group (donor) and Methoxy Oxygen (acceptor)Intramolecular or Intermolecular links
π-π StackingPhenyl ring and Pyridine ringStacked columns, Herringbone patterns
C-H···π InteractionsAromatic C-H bonds and π-system of adjacent ringsT-shaped arrangements, Stabilized packing

Computational Design of Novel Derivatives for Tuned Chemical Properties

Computational chemistry offers powerful tools for the in silico design of novel derivatives of this compound with precisely tuned chemical properties. By modifying the parent structure and calculating the resulting changes in electronic and steric properties, researchers can predict the suitability of a derivative for a specific application before undertaking its synthesis. auctoresonline.org

Density Functional Theory (DFT) calculations can be used to determine the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and dipole moment. This information provides insight into the molecule's reactivity, solubility, and potential interaction sites. For example, adding electron-withdrawing or electron-donating groups to the phenyl or pyridine rings can systematically alter the compound's electronic characteristics.

Computational platforms can predict various physicochemical properties. For a structurally similar compound, N-[3-(2-methoxyphenyl)pyridin-4-yl]methanesulfonamide, properties such as the partition coefficient (XLogP3), hydrogen bond donor/acceptor counts, and topological polar surface area have been computed, providing a baseline for predicting the behavior of new derivatives. nih.gov Such computational screening allows for the rapid evaluation of a virtual library of compounds, identifying candidates with optimized properties like enhanced solubility, specific electronic transitions for optical applications, or improved binding affinity to a target substrate. auctoresonline.orgscholaris.ca

Table 2: Hypothetical Derivatives and Computationally Tuned Properties

Derivative of this compoundModificationPredicted Effect on Chemical PropertyPotential Application
5-Nitro-3-(2-methoxyphenyl)pyridin-4-amineAddition of nitro group (-NO2)Increased electron deficiency (lower LUMO), enhanced acidity of amine protons.Component in charge-transfer materials.
3-(2,4,6-trimethoxyphenyl)pyridin-4-amineAddition of two methoxy groupsIncreased electron density on the phenyl ring, altered steric profile.Precursor for novel ligands with different coordination geometries.
N,N-dimethyl-3-(2-methoxyphenyl)pyridin-4-amineMethylation of the amine groupRemoval of hydrogen bond donor capability, increased basicity.Building block for systems where hydrogen bonding needs to be blocked.
3-(2-Methoxyphenyl)-5-(trifluoromethyl)pyridin-4-amineAddition of trifluoromethyl group (-CF3)Increased lipophilicity, altered electronic properties of the pyridine ring.Intermediate for fluorinated polymers. bohrium.com

Integration into Multi-Functional Chemical Systems

The distinct chemical functionalities of this compound make it an ideal component for integration into larger, multi-functional chemical systems. It can serve as a monomer, a ligand for metal complexes, or a structural unit within a supramolecular assembly designed for a specific task.

One promising avenue is the incorporation of this compound into polymers. For example, new aromatic poly(pyridine amide)s have been synthesized through polymerization reactions involving diiodides, diamines, and carbon monoxide. bohrium.com The diamine nature of molecules like this compound (after suitable modification) could allow it to be polymerized to create novel materials with tailored thermal, mechanical, and optical properties.

Another advanced application is its use in the development of sophisticated nanocarrier systems. Research on related thienopyridine derivatives has shown their successful encapsulation within magnetoliposomes—nanoparticles with a magnetic core and a lipid bilayer shell. researchgate.net These systems are designed for applications like targeted drug delivery, where the magnetic core allows for external guidance to a specific site. The this compound moiety could be incorporated into such systems, either as part of the therapeutic cargo or as a component of the targeting ligand on the surface of the nanocarrier. The pyridine and amine groups provide handles for further chemical modification, allowing the attachment of targeting vectors or imaging agents, thus creating a truly multi-functional system.

Table 3: Examples of Potential Multi-Functional Systems Incorporating this compound

System TypeRole of the CompoundPotential Functionality
Metal-Organic Framework (MOF)Organic Linker/LigandGas storage, Catalysis, Sensing
Polymer-based MaterialMonomer UnitHigh-performance plastics, materials with specific optical properties
Nanoparticle Surface LigandTargeting/Stabilizing AgentTargeted delivery systems, Medical imaging contrast agents
ChemosensorReceptor UnitSelective detection of metal ions or small molecules

Q & A

Q. What are the common synthetic routes for 3-(2-Methoxyphenyl)pyridin-4-amine and its derivatives?

The synthesis typically involves condensation reactions between substituted aldehydes and hydrazine derivatives. For example, describes a method where 4-benzyloxy-3-methoxybenzaldehyde reacts with 2-hydrazinopyridine in ethanol under acidic conditions to form a Schiff base intermediate, followed by cyclization using sodium hypochlorite to yield triazolo derivatives. Key steps include:

  • Reagent selection : Ethanol as solvent, acetic acid as catalyst.
  • Purification : Vacuum filtration and washing with methanol/water to isolate intermediates.
  • Yield optimization : Adjusting stoichiometry and reaction time (e.g., 1 min for initial condensation, 3 h for cyclization) .

Q. Which spectroscopic methods are used to confirm the structure of this compound?

Structural confirmation relies on:

  • 1H/13C NMR : Assign aromatic proton signals (δ 7.0–8.5 ppm) and methoxy groups (δ ~3.8 ppm). highlights diagnostic peaks for imine protons (δ 10.72 ppm) and pyridine carbons (δ 148–157 ppm).
  • HRMS : To verify molecular ion peaks (e.g., [M+H]+ at m/z 334.1556) .
  • FTIR : Identification of C=N stretches (~1596 cm⁻¹) and N-H bonds (~3198 cm⁻¹) .

Q. What are the optimal storage conditions to maintain the stability of this compound?

Stability is preserved by:

  • Storage : Inert atmosphere (argon/nitrogen), dark conditions, and room temperature to prevent photodegradation .
  • Handling : Use anhydrous solvents and moisture-free environments to avoid hydrolysis of methoxy or amine groups .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data during structure refinement of this compound?

Challenges like twinning or weak diffraction can be addressed using SHELXL features:

  • Twin refinement : Apply TWIN/BASF commands for non-merohedral twinning.
  • High-resolution data : Use restraints for disordered moieties (e.g., methoxyphenyl groups) and validate with R-factor convergence (<5%) .
  • Validation tools : Check ADDSYM/PLATON for missed symmetry and ensure hydrogen bonding networks align with DFT-calculated geometries .

Q. How to design experiments to study structure-activity relationships (SAR) of derivatives?

SAR studies require systematic substitution and bioactivity profiling:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the pyridine or methoxyphenyl positions to modulate electronic effects ( ).
  • Biological assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or SPR. demonstrates this with triazolo derivatives showing dopamine receptor selectivity.
  • Computational modeling : Dock derivatives into receptor active sites (e.g., using AutoDock Vina) to predict binding affinities and guide synthesis .

Q. How to analyze reaction mechanisms for synthesizing triazolo derivatives from this compound?

Mechanistic insights can be derived via:

  • Reaction monitoring : Use TLC and in-situ NMR to track intermediate formation (e.g., Schiff base in ).
  • Kinetic studies : Vary temperature/pH to identify rate-determining steps (e.g., cyclization via hypochlorite-mediated oxidation).
  • Isotopic labeling : Introduce 15N-labeled hydrazine to confirm N-N bond formation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.